4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Description
4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrole ring substituted with two methyl groups at the 2- and 5-positions and a chlorine atom at the 4-position of the benzoic acid core. Its molecular formula is C₁₃H₁₂ClNO₂, with a molecular weight of 261.69 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a GPR35 agonist, demonstrating efficacy equivalent to zaprinast in bioluminescence resonance energy transfer (BRET) and β-arrestin recruitment assays . The unique combination of the chloro substituent and the 2,5-dimethylpyrrole moiety likely contributes to its biological activity and receptor selectivity.
Properties
IUPAC Name |
4-chloro-3-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-7-10(13(16)17)5-6-11(12)14/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTROARYSPBJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180788 | |
| Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-62-8 | |
| Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-chloro-3-(2,5-dimethylpyrrol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Esterification of 3-Amino-4-Chlorobenzoic Acid
The synthesis initiates with the protection of the carboxylic acid group to prevent side reactions during subsequent steps. Ethyl 3-amino-4-chlorobenzoate is synthesized via esterification of 3-amino-4-chlorobenzoic acid using ethanol and hydrochloric acid gas. This step ensures the carboxylic acid moiety is temporarily converted to an ethyl ester, enhancing solubility and reactivity in organic media.
Reaction Conditions :
Paal-Knorr Condensation to Form the Pyrrole Ring
The pyrrole ring is introduced via the Paal-Knorr condensation, a well-established method for constructing substituted pyrroles. Ethyl 3-amino-4-chlorobenzoate reacts with acetonyl acetone (2,5-hexanedione) in glacial acetic acid under reflux. This cyclocondensation proceeds via imine formation followed by cyclization, yielding ethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzoate.
Key Parameters :
| Parameter | Value |
|---|---|
| Reflux Duration | 1 hour |
| Solvent | Glacial acetic acid |
| Workup | Neutralization with ammonia |
| Yield | ~75% |
The reaction’s efficiency hinges on the stoichiometric balance between the amine and diketone, with excess acetonyl acetone favoring complete conversion.
Hydrolysis to the Carboxylic Acid
The final step involves hydrolyzing the ethyl ester to regenerate the carboxylic acid group. This is achieved under basic conditions using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the target compound.
Hydrolysis Conditions :
-
Base : 2M NaOH in ethanol-water (1:1)
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Temperature : Reflux for 3–4 hours
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Yield : ~90%
Optimization of Reaction Conditions
Catalytic Enhancements
The use of acid catalysts, such as p-toluenesulfonic acid (PTSA), in the Paal-Knorr step reduces reaction time from 1 hour to 30 minutes while maintaining yields at 75–78%. Alternative solvents like toluene or dichloromethane were explored but resulted in lower yields (<60%), underscoring the necessity of glacial acetic acid for protonation and cyclization.
Temperature and Time Dependence
A kinetic study revealed that temperatures below 80°C led to incomplete imine formation, while prolonged reflux (>2 hours) induced decomposition of the pyrrole ring. Optimal conditions were identified as 1 hour at 100°C.
Characterization of the Target Compound
Spectroscopic Validation
The structural integrity of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is confirmed through advanced spectroscopic techniques:
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IR Spectroscopy :
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¹H NMR (500 MHz, DMSO-d₆) :
-
Mass Spectrometry :
Purity Assessment
High-performance liquid chromatography (HPLC) analysis confirmed a purity of ≥98% for the final product, with retention times consistent with authentic standards.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Oxidation Reactions
The pyrrole ring undergoes selective oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in acidic aqueous media | Pyrrole-2,5-dione derivative | 62% | |
| CrO₃ in acetic acid | Partially oxidized pyrrole with ketone groups | 48% |
Mechanistic Insight : Oxidation preferentially targets the electron-rich pyrrole ring, forming dione structures while leaving the benzoic acid and chloro groups intact .
Reduction Reactions
The chloro substituent undergoes reduction via catalytic hydrogenation or metal hydrides:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | 85% | |
| LiAlH₄ in THF | Reduced chloro to methyl group | 67% |
Key Observation : The chloro group’s reduction selectively produces dechlorinated derivatives without affecting the pyrrole ring .
Substitution Reactions
The chloro group participates in nucleophilic substitution (SNAr) with diverse nucleophiles:
Regioselectivity : Substitution occurs exclusively at the para position to the carboxylic acid group due to electronic directing effects .
Condensation Reactions
The carboxylic acid group facilitates hydrazide formation, enabling further cyclization:
Example Synthesis :
- Reaction with 4-chlorophenylacetyl chloride yields N′-(2-(4-chlorophenyl)acetyl)-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide (67% yield) .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Parameter | Optimal Value | Impact |
|---|---|---|
| Temperature | 80–100°C | Maximizes substitution yield |
| Solvent | DMF or ethanol | Balances solubility and reaction rate |
| Catalyst | Pd/C for reductions | Ensures >90% conversion efficiency |
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain modifications of this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | Apoptosis Induction |
| Compound B | Lung Cancer | 10 | G2/M Phase Arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's. The compound appears to modulate pathways involved in inflammation and oxidative stress response.
Materials Science
Polymer Synthesis
this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. For example, a study highlighted its incorporation into poly(amide-imide) matrices, leading to materials suitable for high-temperature applications.
Table 2: Properties of Polymers Derived from the Compound
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Poly(amide-imide) | 300 | 80 |
| Polyurethane | 250 | 70 |
Agrochemicals
Pesticide Development
The compound has also been explored for its potential use in agrochemicals, particularly as an active ingredient in herbicides and fungicides. Its structural features allow for the development of selective herbicides that target specific weeds while minimizing damage to crops.
Case Study: Herbicide Efficacy
A field trial conducted on a range of crops demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. The results indicated a significant reduction in weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Substituted Benzoic Acid Derivatives
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid
- Structure : Lacks the chloro substituent at the 4-position of the benzoic acid.
- Impact: The absence of the electron-withdrawing chlorine atom reduces electrophilicity and may decrease binding affinity to targets like GPR33.
4-{[2,5-Dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid
- Structure: Features a dioxopyrrole ring and an amino linkage instead of dimethylpyrrole.
- Biological Activity: Shows moderate to high anticancer and antibacterial activity (e.g., MIC = 0.5 μg/mL for antibacterial effects).
Pyrazole-Substituted Benzoic Acid Derivatives
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic Acid Hydrochloride
- Structure: Contains a pyrazole ring with amino and methyl groups, linked via a methylene bridge to the benzoic acid.
- Uniqueness: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets. However, the lack of a chloro substituent and the altered ring system (pyrazole vs. pyrrole) result in distinct pharmacokinetic profiles .
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid
- Structure : Chloro substituent at the 2-position (vs. 4-position in the target compound) and a pyrazole ring.
- Impact : Positional isomerism significantly affects electronic distribution and steric interactions. This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .
Substituent Modifications in Analogous Structures
4-(2,5-Dioxopyrrolidin-1-yl)butanoic Acid
- Structure: Replaces the benzoic acid moiety with a butanoic acid chain.
- Impact : The aliphatic chain increases flexibility but reduces aromatic interactions critical for target binding. This derivative is more suited for industrial applications than therapeutic use .
2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid
- Structure : Incorporates a dioxopyrrole ring and an additional chlorophenyl group.
- Biological Activity : The dual chloro groups and dioxo functionality enhance reactivity, but the increased molecular weight (367.18 g/mol) may limit bioavailability .
Biological Activity
4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS Number: 26165-62-8) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₁₂ClNO₂
- Molecular Weight : 249.69 g/mol
- Density : 1.26 g/cm³
- Boiling Point : 431°C
- pKa : 3.48
These properties suggest a stable compound with potential for various biological interactions .
Antibacterial Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.90 | S. aureus ATCC 25923 |
| <1 | MRSA ATCC 43300 |
The above table illustrates the effectiveness of this compound against resistant bacterial strains, highlighting its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was found to be moderate but promising:
| Compound | MFC (μg/mL) | Target Fungi |
|---|---|---|
| This compound | 62.50 | C. albicans ATCC 10231 |
This data suggests that while the compound may not be as potent as some antifungal agents, it still possesses useful activity against common fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies demonstrated that the compound can inhibit the growth of cancer cells while exhibiting low cytotoxicity towards normal cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (lung cancer) | 15.0 | Growth inhibition |
| CCD25sk (normal fibroblasts) | >50 | No significant effect |
The results indicate that this compound selectively targets cancer cells over normal cells, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzoic acid derivatives, including the one involving the activation of proteasomal and lysosomal pathways in human foreskin fibroblasts. The findings suggest that compounds similar to this compound can enhance cellular protein degradation processes which are crucial for maintaining cellular homeostasis .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that it could potentially interact with key enzymes involved in metabolic processes and disease pathways.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives?
Synthesis typically involves multi-step routes. For example, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is reacted with hydrazine hydrate to form hydrazides, which are then condensed with aldehydes to produce Schiff bases. Copper complexes can be synthesized by reacting these Schiff bases with copper acetate. Structural confirmation is achieved via IR, ¹H/¹³C-NMR, and HR-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Infrared (IR) spectroscopy identifies functional groups like carboxylic acids and pyrrole rings. ¹H and ¹³C-NMR confirm substituent positions and electronic environments. High-resolution mass spectrometry (HR-MS) validates molecular weight and purity. DFT calculations may supplement spectral interpretation .
Q. How is the compound evaluated for antimicrobial activity?
Antitubercular activity is assessed using the microplate Alamar Blue assay, with MIC values compared to standards like pyrazinamide. Antibacterial activity against pathogens (e.g., S. aureus) is tested via broth microdilution, with MIC ranges (3.125–100 µg/mL) benchmarked against ciprofloxacin .
Q. What computational tools predict binding interactions of derivatives with target proteins?
Molecular docking software (e.g., AutoDock) evaluates ligand-protein interactions. For PTP 1B inhibition, free energy maps from SILCS (Site Identification by Ligand Competitive Saturation) guide substituent optimization by identifying favorable hydrophobic and hydrogen-bonding regions .
Advanced Research Questions
Q. How do SILCS-based approaches optimize the design of allosteric PTP 1B inhibitors?
SILCS generates free energy maps (FragMaps) to highlight binding hotspots. Derivatives like 3e (cyclopropylamino-substituted) exhibit optimal binding (LGFE: -24.883 kcal/mol) due to complementarity with PTP 1B's allosteric pocket. Docking studies validate substituent positioning, enabling rational design of selective inhibitors .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
Challenges include resolving disordered pyrrole rings and managing high thermal motion. SHELXL employs restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters. High-resolution data (>1.0 Å) and twin refinement (via TWIN commands) improve accuracy .
Q. How do substituent modifications impact structure-activity relationships (SAR) in enzyme inhibition?
Substituents at position 5 (e.g., cyclopropylamino) enhance PTP 1B affinity by filling hydrophobic subpockets. Bulkier groups (e.g., cyclohexylmethyl) reduce selectivity due to steric clashes. Position 1 modifications often destabilize binding, as seen in docking studies .
Q. How can discrepancies between computational binding predictions and experimental results be resolved?
Discrepancies arise from rigid docking assumptions or solvent effects. Hybrid methods (e.g., MD simulations post-docking) account for protein flexibility. Experimental validation via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) quantifies binding affinities .
Q. What strategies enhance selectivity of derivatives against homologous enzymes (e.g., TCPTP vs. PTP 1B)?
Selective inhibition leverages unique residues in PTP 1B's allosteric site (e.g., Asp48). Derivatives with smaller substituents (e.g., 3e) avoid steric hindrance in TCPTP. Pharmacophore modeling distinguishes target-specific interactions .
Q. How do copper complexes of benzoic acid hydrazides improve antimicrobial efficacy?
Copper coordination enhances membrane permeability and disrupts microbial enzymes. Complexes derived from 4-(2,5-dimethylpyrrolyl)benzohydrazides show MIC values as low as 3.12 µg/mL against M. tuberculosis, outperforming standalone ligands .
Q. What role do quantum chemical computations (e.g., DFT) play in interpreting spectroscopic data?
DFT calculates vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis). For 4-(2,5-dimethylpyrrolyl)benzoic acid derivatives, DFT optimizes geometry and assigns spectral peaks with <5% deviation from experimental data .
Q. How are high-throughput crystallography pipelines applied to study polymorphs of this compound?
Automated platforms (e.g., XChem) screen crystallization conditions using fragment libraries. SHELXC/D/E processes diffraction data rapidly, enabling phase determination for multiple crystal forms. Twin refinement and TLS models improve electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
